molecular formula C9H8BrNO2 B1344286 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1245708-33-1

7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1344286
CAS RN: 1245708-33-1
M. Wt: 242.07 g/mol
InChI Key: QVEHEXXQFGINCG-UHFFFAOYSA-N
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Description

The compound 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the benzo[b][1,4]oxazin-3(4H)-one family, which has been the subject of various studies due to its interesting chemical properties and potential biological activities. Research has explored the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this class of compounds, providing insights into their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, including those with bromo substituents, has been achieved through various methods. One approach involves the condensation, reduction, O-alkylation, and Smiles rearrangement using starting materials such as 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride . Another method reported the synthesis of benzo[b][1,4]oxazines in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br, which offers the advantages of good yields, short reaction times, and the possibility of reusing the ionic liquid .

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazin-3(4H)-one derivatives has been studied using various spectroscopic techniques and theoretical calculations. Density Functional Theory (DFT) methods have been employed to investigate the energies of preferred conformations and to model NMR parameters, aiding in the conformational analysis of related compounds . Additionally, crystallographic studies have revealed supramolecular features such as hydrogen bonding and (\pi)-(\pi) interactions in structurally related compounds .

Chemical Reactions Analysis

Benzo[b][1,4]oxazin-3(4H)-one derivatives exhibit interesting reactivity patterns. For instance, they can undergo ring opening under alkaline and acidic conditions, leading to the formation of 2-aminophenol derivatives . The chemoselectivity of these compounds towards amines, Schiff bases, and azines has also been explored, revealing unusual cleavage and nucleophilic attack reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazin-3(4H)-one derivatives are influenced by their molecular structure and substituents. These compounds have been found to exist in different tautomeric forms, with some existing in a stable, intermolecularly hydrogen-bonded form . Their reactivity towards various reagents, such as diazomethane and acetic anhydride, has been studied, providing insights into their potential applications . Additionally, the antimicrobial activity of these compounds has been assessed, with some derivatives showing potency against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Platelet Aggregation Inhibition

Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one, including compounds structurally related to 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, have been synthesized and evaluated for their ability to inhibit platelet aggregation. These compounds showed promising activity, with some inhibiting ADP (adenosine 5'-diphosphate)-induced platelet aggregation effectively, highlighting their potential in managing conditions associated with platelet aggregation (Tian et al., 2012).

Antimicrobial Properties

Certain benzo[b][1,4]oxazin-3(4H)-one derivatives, including those similar to 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The presence of specific substituents, such as fluorine atoms, has been found to enhance the antimicrobial properties of these compounds, offering insights into the design of new antimicrobial agents (Fang et al., 2011).

Novel Synthetic Methods

Innovative synthetic methods have been developed for compounds within the 2H-benzo[1,4]oxazine class, which includes 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. These methods involve starting materials such as 2-aminophenol and aim to provide more efficient pathways for producing various derivatives of 2H-benzo[1,4]oxazines, potentially broadening their applications in biological and medicinal research (詹淑婷, 2012).

Corrosion Inhibition

2-Methyl-4H-benzo[d][1,3]oxazin-4-one, a compound structurally similar to 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, has been evaluated for its corrosion inhibition properties on mild steel in acidic solutions. The study found significant inhibition efficiency, which depended on factors like the amount of nitrogen in the inhibitor and its concentration, highlighting the potential application of these compounds in protecting metals from corrosion (Kadhim et al., 2017).

properties

IUPAC Name

7-bromo-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEHEXXQFGINCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Synthesis routes and methods I

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (145.0 μL, 0.975 mmol) was added at room temperature to a solution of 2-amino-5-bromophenol A-1 (200.0 mg, 1.064 mmol) and methyl 2-bromoacetate (115.0 μL, 0.886 mmol) in anhydrous 1-methylpyrrolidin-2-one (4.20 mL) under an atmosphere of argon, in a 10 mL microwave reactor vial. The sealed reaction mixture was heated at 180° C. for 3 mins under microwave irradiation and then diluted with ethyl acetate (25 mL). The organic layer was washed with brine (3×20 mL), dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (hexanes:ethyl acetate gradient) to give 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one A-2 (217.0 mg, Yield=100%). MS (ESI) [M+1]+ 242, 244.
Quantity
145 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 56 ml of glacial acetic acid, 6 g of 2-methyl-1,4-benzoxazin-3-(4H)-one is precooled at 0° C. and mixed drop by drop with 1.9 ml of bromine in 19 ml of glacial acetic acid. It is allowed to reach room temperature and stirred for another 8 hours. The mixture is poured onto ice water, the crystals are suctioned off and washed with water. 9.3 g of crude product results, which is recrystallized from ethanol/water. 7-Bromo-2-methyl-1,4-benzoxazin-3-(4H)-one is obtained as a by-product. As an alternative, 4-bromo-2-aminophenol can also be reacted according to the described processes.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Three

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